Cas no 77119-85-8 (Boc-D-phenylalaninal)

Boc-D-phenylalaninal 化学的及び物理的性質

名前と識別子

-

- Boc-D-Phenylalaninal

- (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

- (R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate

- N-Boc-D-phenylalaninal

- tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate

- N-Boc-2(R)-3-phenylpropanal

- tert-butyl [(2R)-1-oxo-3-phenylpropan-2-yl]carbamate

- Carbamic acid, [(1R)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester

- Boc-D-Phe-H

- PubChem11217

- PubChem15955

- I11544

- ((R)-1-Benzyl-2-oxo-ethyl)-carbamic acid t-butyl ester

- DTXSID00427253

- MFCD00801183

- (R)-tert-Butyl(1-oxo-3-phenylpropan-2-yl)carbamate

- (R)-2-BOC-amino-3-PHENYLPROPANAL

- (R)-2-(N-t-butoxycarbonylamino)-3-phenyl-propan-1-one

- tert-Butyl(3R)-3-(methylamino)pyrrolidine-1-carboxylate

- A838961

- (R)-2-t-butoxycarbonylamino-3-phenylpropanal

- Z1065768488

- 77119-85-8

- Boc-D-Phe-PAM resin (100-200 mesh)

- ZJTYRNPLVNMVPQ-GFCCVEGCSA-N

- AC-23792

- CS-0186140

- EN300-66990

- AMY37816

- TS-7041

- ((R)-1-benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester

- SCHEMBL1094506

- MFCD00274187

- AKOS005146059

- N-Boc-D-phenylalaninal, 97%

- tert-butyl N-[(2R)-1-oxidanylidene-3-phenyl-propan-2-yl]carbamate

- N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamic acid tert-butyl ester

- DB-031273

- Boc-D-phenylalaninal

-

- MDL: MFCD00274187

- インチ: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1

- InChIKey: ZJTYRNPLVNMVPQ-GFCCVEGCSA-N

- ほほえんだ: O(C(N([H])[C@@]([H])(C([H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 249.13600

- どういたいしつりょう: 249.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 2.5

- 互変異性体の数: 4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色から白色の粉末または結晶

- 密度みつど: 1.077

- ゆうかいてん: 86-89 °C (lit.)

- ふってん: 367℃ at 760 mmHg

- フラッシュポイント: 367 °C at 760 mmHg

- PSA: 55.40000

- LogP: 2.71220

- 光学活性: [α]20/D +45°, c = 0.5 in methanol

- ようかいせい: まだ確定していません。

Boc-D-phenylalaninal セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:−20°C

Boc-D-phenylalaninal 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-D-phenylalaninal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66990-0.1g |

tert-butyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate |

77119-85-8 | 0.1g |

$28.0 | 2023-07-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66150-5g |

(R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |

77119-85-8 | 5g |

¥3626.0 | 2021-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256810-1g |

(R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |

77119-85-8 | 95% | 1g |

¥537.00 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66150-25g |

(R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |

77119-85-8 | 25g |

¥12486.0 | 2021-09-04 | ||

| TRC | B285685-1000mg |

Boc-D-phenylalaninal |

77119-85-8 | 1g |

$ 580.00 | 2022-06-07 | ||

| Alichem | A019114873-10g |

(R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |

77119-85-8 | 95% | 10g |

$665.60 | 2023-09-01 | |

| Ambeed | A144306-250mg |

(R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |

77119-85-8 | 97% | 250mg |

$32.0 | 2024-04-17 | |

| TRC | B285685-250mg |

Boc-D-phenylalaninal |

77119-85-8 | 250mg |

$ 220.00 | 2022-06-07 | ||

| TRC | B285685-500mg |

Boc-D-phenylalaninal |

77119-85-8 | 500mg |

$ 87.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66150-10g |

(R)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate |

77119-85-8 | 10g |

¥6246.0 | 2021-09-04 |

Boc-D-phenylalaninal 関連文献

-

Mégane Debiais,Aladin Hamoud,Reihana Drain,Philippe Barthélémy,Valérie Desvergnes RSC Adv. 2020 10 40709

Boc-D-phenylalaninalに関する追加情報

Professional Introduction to Boc-D-phenylalaninal (CAS No. 77119-85-8)

Boc-D-phenylalaninal, a compound with the chemical name Boc-D-phenylalaninal, is a crucial intermediate in the field of pharmaceutical synthesis and peptide chemistry. Its Chemical Abstracts Service (CAS) number, 77119-85-8, uniquely identifies it in scientific literature and industrial applications. This compound is widely recognized for its role in the synthesis of peptide-based drugs and has garnered significant attention due to its versatility and efficiency in pharmaceutical manufacturing.

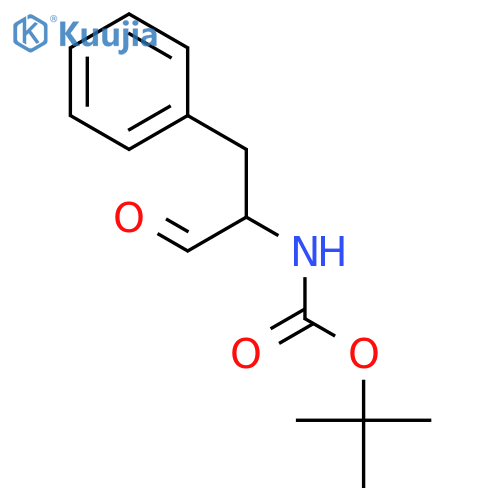

The Boc-D-phenylalaninal molecule is characterized by its structure, which includes a protected amino group (Boc) and an aldehyde functional group. The Boc (tert-butoxycarbonyl) group provides stability to the amino group during synthetic processes, making it particularly useful in multi-step peptide syntheses. The aldehyde group, on the other hand, allows for further functionalization, enabling the formation of various bioactive molecules. This dual functionality makes Boc-D-phenylalaninal an indispensable tool in medicinal chemistry.

In recent years, advancements in synthetic methodologies have further highlighted the importance of Boc-D-phenylalaninal. Researchers have been exploring novel synthetic routes to improve yield and purity, ensuring that pharmaceutical manufacturers can produce high-quality peptide drugs efficiently. One such innovation involves the use of solid-phase peptide synthesis (SPPS), where Boc-D-phenylalaninal serves as a key building block. SPPS has revolutionized peptide synthesis by allowing for automated and scalable production, which is critical for meeting the growing demand for peptide-based therapeutics.

Moreover, the application of Boc-D-phenylalaninal extends beyond traditional pharmaceuticals. In the realm of biotechnology, this compound has been utilized in the development of enzyme inhibitors and receptor ligands. Its ability to mimic natural amino acids while providing synthetic flexibility makes it a valuable asset in drug discovery programs. For instance, researchers have leveraged Boc-D-phenylalaninal to design molecules that interact with specific biological targets, thereby modulating disease pathways.

Recent studies have also explored the potential of Boc-D-phenylalaninal in peptidomimetics—molecules that mimic peptides but with improved pharmacokinetic properties. By incorporating non-natural amino acids like D-amino acids, peptidomimetics can exhibit enhanced stability and bioavailability. The Boc protection group ensures that these modifications are carried out under mild conditions without degrading the molecule's integrity. This has opened new avenues for developing next-generation therapeutics with improved efficacy and reduced side effects.

The role of Boc-D-phenylalaninal in clinical trials has been particularly noteworthy. Several ongoing studies are investigating its use in synthesizing novel antibiotics and antiviral agents. The ability to precisely control the structure of these compounds using Boc-D-phenylalaninal has led to promising results in early-stage trials. These findings underscore the compound's significance in addressing emerging infectious diseases and antibiotic resistance.

From an industrial perspective, the demand for high-purity Boc-D-phenylalaninal has driven innovations in manufacturing processes. Continuous flow chemistry, for example, has emerged as a powerful technique for producing this compound efficiently and sustainably. This approach not only enhances yield but also reduces waste, aligning with global efforts to promote green chemistry principles. As a result, pharmaceutical companies are increasingly adopting these advanced methodologies to meet regulatory standards and consumer expectations.

Another area where Boc-D-phenylalaninal has made significant contributions is in the field of immunotherapy. Researchers have utilized this compound to develop vaccines and immunomodulatory agents. By precisely engineering peptide sequences, scientists can elicit targeted immune responses against specific pathogens or even cancer cells. The stability provided by the Boc group ensures that these therapeutic peptides maintain their structural integrity during storage and administration.

The future prospects of Boc-D-phenylalaninal are bright, with ongoing research focusing on expanding its applications across various therapeutic domains. Innovations in computational chemistry and artificial intelligence are expected to further enhance its utility by predicting optimal synthetic routes and predicting biological activity with greater accuracy. These advancements will not only accelerate drug development but also reduce costs associated with traditional research methods.

In conclusion,Boc-D-phenylalaninal (CAS No. 77119-85-8) is a multifaceted compound with far-reaching implications in pharmaceuticals, biotechnology, and medical research. Its unique structural features and synthetic versatility make it an indispensable tool for scientists working on peptide-based therapeutics. As research continues to uncover new applications and improve manufacturing techniques,Boc-D-phenylalaninal will undoubtedly remain at the forefront of drug discovery efforts worldwide.

77119-85-8 (Boc-D-phenylalaninal) 関連製品

- 72155-45-4(N-Boc-phenylalaninal)

- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

- 443144-25-0(3-Cyano-1H-indole-7-carboxylic Acid)

- 1551145-18-6(2-chloro-1-(2-ethoxyphenyl)ethan-1-ol)

- 863445-40-3(N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-(3-methylphenyl)acetamide)

- 1806262-27-0(Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate)

- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)

- 165133-85-7(Antibiotic NFAT 133)

- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)

- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)